molecular formula C16H22N2O5S B12236579 4-(4-Methanesulfonylphenyl)-2-(morpholine-4-carbonyl)morpholine

4-(4-Methanesulfonylphenyl)-2-(morpholine-4-carbonyl)morpholine

Cat. No.: B12236579
M. Wt: 354.4 g/mol
InChI Key: XNBVQFONBNALHY-UHFFFAOYSA-N
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Description

4-(4-Methanesulfonylphenyl)-2-(morpholine-4-carbonyl)morpholine is a complex organic compound that features a methanesulfonylphenyl group and a morpholine-4-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methanesulfonylphenyl)-2-(morpholine-4-carbonyl)morpholine typically involves multiple steps:

    Formation of the Methanesulfonylphenyl Intermediate: This step involves the sulfonation of a phenyl ring with methanesulfonyl chloride in the presence of a base such as pyridine.

    Coupling with Morpholine: The intermediate is then reacted with morpholine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methanesulfonylphenyl)-2-(morpholine-4-carbonyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-(4-Methanesulfonylphenyl)-2-(morpholine-4-carbonyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Methanesulfonylphenyl)-2-(morpholine-4-carbonyl)morpholine depends on its application:

    Biochemical Interactions: It may interact with specific enzymes or receptors, modulating their activity.

    Molecular Targets: Potential targets include proteins involved in inflammation or cancer pathways.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methanesulfonylphenyl)-2-(morpholine-4-carbonyl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.

    4-(4-Methanesulfonylphenyl)-2-(morpholine-4-carbonyl)thiomorpholine: Similar structure but with a thiomorpholine ring.

Uniqueness

4-(4-Methanesulfonylphenyl)-2-(morpholine-4-carbonyl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine ring provides a unique scaffold for interactions with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C16H22N2O5S

Molecular Weight

354.4 g/mol

IUPAC Name

[4-(4-methylsulfonylphenyl)morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C16H22N2O5S/c1-24(20,21)14-4-2-13(3-5-14)18-8-11-23-15(12-18)16(19)17-6-9-22-10-7-17/h2-5,15H,6-12H2,1H3

InChI Key

XNBVQFONBNALHY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2CCOC(C2)C(=O)N3CCOCC3

Origin of Product

United States

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